molecular formula C4H8N2O2 B3097795 (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one CAS No. 1319737-99-9

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one

Cat. No. B3097795
CAS RN: 1319737-99-9
M. Wt: 116.12 g/mol
InChI Key: HUHZAMBLEKHDBP-VKHMYHEASA-N
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Description

“(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one” is a key intermediate in the synthesis of Rivaroxaban . Rivaroxaban is an anticoagulant medication used to treat and prevent blood clots . This compound is also related to amines, which are derivatives of ammonia and are classified based on the number of carbon atoms bonded directly to the nitrogen atom .


Synthesis Analysis

The synthesis of Rivaroxaban involves this novel intermediate. The process includes preparing the novel intermediate and using it to prepare Rivaroxaban . The synthesis process is improved and efficient, providing a better way to prepare Rivaroxaban .

Scientific Research Applications

Organic Synthesis

This compound can be used as a building block in organic synthesis . Organic synthesis reagents are essential to transform building blocks into target molecules quickly, safely, and cleanly .

Battery Research and Manufacturing

In the rapidly evolving world of battery technology, chemicals like “(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one” could potentially be used in the discovery and development of newer, next-generation battery technologies .

Small-Molecule Drug Discovery

The small-molecule drug discovery process is long, expensive, and risky. Compounds like “(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one” can be used to identify or produce high-quality, hit-like, lead-like, and drug-like compounds, thereby shortening this process and improving its chance of success .

Small-Molecule Target Validation

Chemical probes are selective small-molecule modulators of a protein’s function, designed to allow researchers to ask mechanistic and phenotypic questions about their molecular target in cell-based or animal research studies . “(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one” could potentially be used as a chemical probe.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. While general safety practices like 5S methodologies can promote a cleaner, safer, and more efficient workplace , the specific safety and hazards of “(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one” are not detailed in the search results.

Future Directions

The future directions of a compound depend on its potential applications and ongoing research. While IEEE Future Directions Initiatives are exploring new technologies , the specific future directions of “(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one” are not detailed in the search results.

properties

IUPAC Name

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHZAMBLEKHDBP-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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